molecular formula C8H5Cl2F3O2 B14059102 1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene

1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene

Cat. No.: B14059102
M. Wt: 261.02 g/mol
InChI Key: OFWDVQZXALXLIL-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Methoxylation: The addition of methoxy groups (–OCH3) using reagents like methanol (CH3OH) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the atoms within the molecule.

    Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups (–OH).

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-3-difluoromethoxy-5-(fluoromethoxy)benzene
  • 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene
  • 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene

Uniqueness

1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,2-dichloro-5-(difluoromethoxy)-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-5-1-4(15-8(12)13)2-6(7(5)10)14-3-11/h1-2,8H,3H2

InChI Key

OFWDVQZXALXLIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)Cl)Cl)OC(F)F

Origin of Product

United States

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